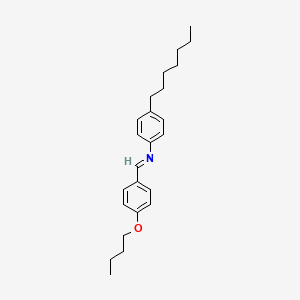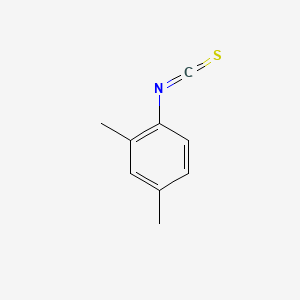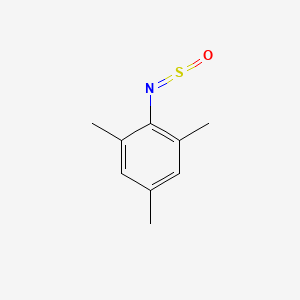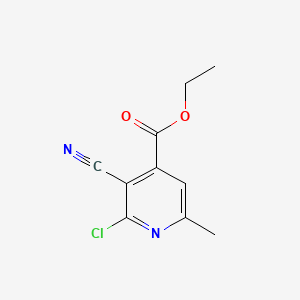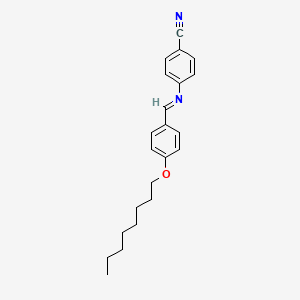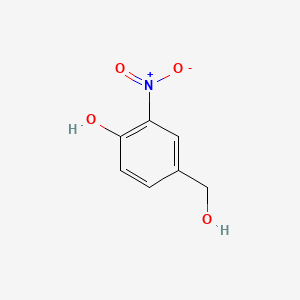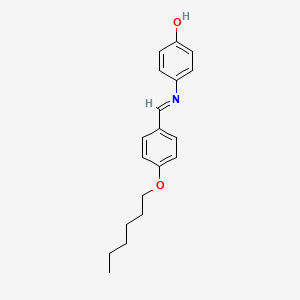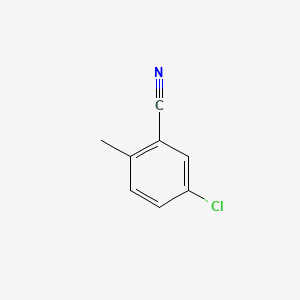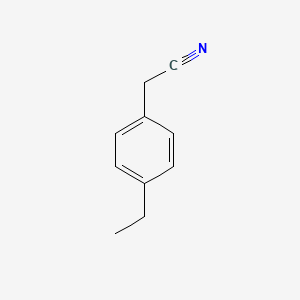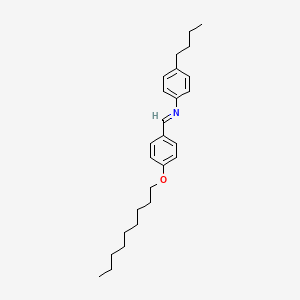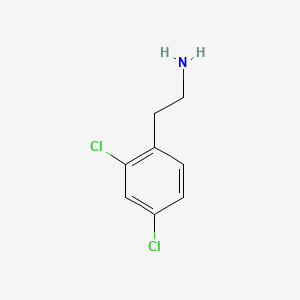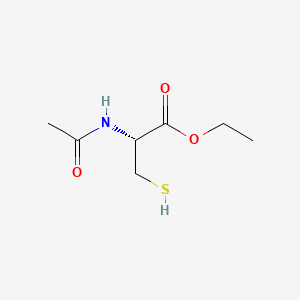
N-ACETYL-L-CYSTEINE ETHYL ESTER
描述
乙酰半胱氨酸乙酯: 是氨基酸 L-半胱氨酸的衍生物。它是乙酰半胱氨酸的酯化形式,增强了其细胞渗透性和药代动力学特性。 该化合物已显示出广泛的生化和生理作用,包括抗氧化特性、蛋白质合成的抑制和细胞凋亡的诱导 .
作用机制
乙酰半胱氨酸乙酯发挥作用的主要机制是通过增强谷胱甘肽水平。谷胱甘肽是一种重要的抗氧化剂,可以保护细胞免受氧化损伤。乙酰半胱氨酸乙酯比其母体化合物乙酰半胱氨酸具有更高的生物利用度,使其能够更有效地被细胞吸收和利用。 这导致谷胱甘肽合成增加,并增强细胞对氧化应激的防御 .
生化分析
Biochemical Properties
L-Cysteine, N-acetyl-, ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione, a tripeptide that acts as an antioxidant. L-Cysteine, N-acetyl-, ethyl ester helps in replenishing the intracellular glutathione pool, thereby enhancing the cell’s natural antioxidant defense mechanisms . Additionally, this compound interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are involved in maintaining the redox balance within cells . The esterification of the carboxyl group of L-cysteine increases its lipophilicity, allowing it to cross cell membranes more efficiently and exert its biochemical effects .
Cellular Effects
L-Cysteine, N-acetyl-, ethyl ester has been shown to have various effects on different types of cells and cellular processes. In retinal pigment epithelial cells, it increases cell viability under oxidative stress conditions by rapidly reacting with oxidizing agents . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of intracellular glutathione and other reactive oxygen species . Furthermore, L-Cysteine, N-acetyl-, ethyl ester has been observed to enhance the resistance of cells to oxidative stress, thereby protecting them from damage .
Molecular Mechanism
The molecular mechanism of action of L-Cysteine, N-acetyl-, ethyl ester involves several key interactions at the molecular level. This compound binds to and activates enzymes such as glutathione reductase and glutathione peroxidase, which play a crucial role in maintaining the redox balance within cells . By increasing the intracellular levels of reduced glutathione, L-Cysteine, N-acetyl-, ethyl ester enhances the cell’s antioxidant capacity and protects against oxidative damage . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the cellular response to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Cysteine, N-acetyl-, ethyl ester have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that L-Cysteine, N-acetyl-, ethyl ester is relatively stable under physiological conditions, allowing it to exert its effects over extended periods . The degradation of this compound can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings . Long-term studies have demonstrated that L-Cysteine, N-acetyl-, ethyl ester can provide sustained protection against oxidative stress and improve cellular function over time .
Dosage Effects in Animal Models
The effects of L-Cysteine, N-acetyl-, ethyl ester vary with different dosages in animal models. At lower doses, this compound has been shown to enhance antioxidant defenses and improve cellular function without causing any adverse effects . At higher doses, L-Cysteine, N-acetyl-, ethyl ester may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing potential toxicity . These findings underscore the importance of carefully determining the appropriate dosage for therapeutic applications in animal models .
Metabolic Pathways
L-Cysteine, N-acetyl-, ethyl ester is involved in several metabolic pathways, including those related to glutathione metabolism and redox regulation. This compound interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are essential for maintaining the redox balance within cells . By replenishing the intracellular glutathione pool, L-Cysteine, N-acetyl-, ethyl ester enhances the cell’s antioxidant capacity and protects against oxidative damage . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of L-Cysteine, N-acetyl-, ethyl ester within cells and tissues are critical factors that determine its efficacy. This compound is transported across cell membranes via specific transporters and binding proteins, allowing it to reach its target sites within cells . The increased lipophilicity of L-Cysteine, N-acetyl-, ethyl ester enhances its ability to cross cell membranes and accumulate in specific cellular compartments . This localization is essential for its activity and function, as it allows the compound to interact with key biomolecules and exert its biochemical effects .
Subcellular Localization
The subcellular localization of L-Cysteine, N-acetyl-, ethyl ester plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells, where it interacts with key biomolecules and exerts its effects . Targeting signals and post-translational modifications may influence the localization of L-Cysteine, N-acetyl-, ethyl ester, directing it to sites where it can enhance antioxidant defenses and protect against oxidative damage . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
合成路线和反应条件: 乙酰半胱氨酸乙酯的合成通常涉及乙酰半胱氨酸的酯化。该过程可以通过在酸催化剂(如硫酸)存在下使乙酰半胱氨酸与乙醇反应来实现。 该反应在回流条件下进行,以确保完全酯化 .
工业生产方法: 在工业环境中,乙酰半胱氨酸乙酯的生产遵循类似的原理,但规模更大。该过程涉及使用大型反应器和连续流系统来优化产品的收率和纯度。 反应条件受到严格控制,以确保一致的质量并最大限度地减少杂质 .
化学反应分析
反应类型: 乙酰半胱氨酸乙酯经历各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 该化合物可以在酸性条件下使用过氧化氢或高锰酸钾等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,乙酰半胱氨酸乙酯的氧化会导致二硫化物的形成,而还原会导致硫醇的形成 .
科学研究应用
乙酰半胱氨酸乙酯在科学研究中具有广泛的应用范围:
化学: 它用作还原剂和合成其他化合物的先驱。
生物学: 该化合物因其抗氧化特性及其在细胞对抗氧化应激中的作用而受到研究。
医学: 乙酰半胱氨酸乙酯正在被研究其在神经退行性疾病、肝脏疾病和呼吸系统疾病等疾病中的潜在治疗作用。
相似化合物的比较
类似化合物:
乙酰半胱氨酸: 乙酰半胱氨酸乙酯的母体化合物,以其抗氧化特性和用于治疗对乙酰氨基酚过量的作用而闻名。
L-半胱氨酸乙酯: 另一种 L-半胱氨酸的酯化形式,具有类似的特性,但药代动力学不同。
独特性: 乙酰半胱氨酸乙酯因其与乙酰半胱氨酸相比增强的生物利用度和细胞渗透性而脱颖而出。 这使其成为更有效的抗氧化剂和治疗剂,尤其是在需要快速细胞吸收的疾病中 .
属性
IUPAC Name |
ethyl (2R)-2-acetamido-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMRAGNKRYVTCX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CS)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208249 | |
| Record name | L-Cysteine, N-acetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59587-09-6 | |
| Record name | N-Acetylcysteine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, N-acetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetylcysteine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8ACS9ZPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


